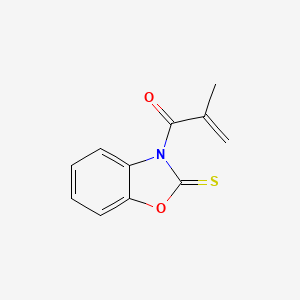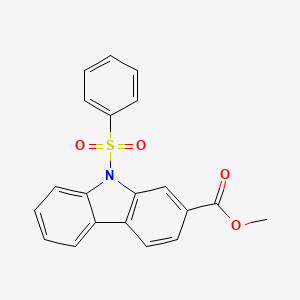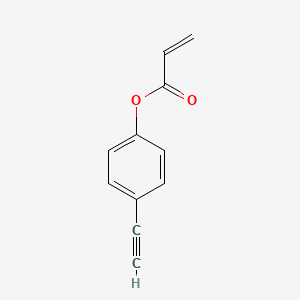
4-Ethynylphenyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethynylphenyl prop-2-enoate is an organic compound with the molecular formula C11H8O2. It is an ester derived from 4-ethynylphenol and prop-2-enoic acid. This compound is of interest in various fields of research due to its unique chemical structure, which includes both an ethynyl group and an ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethynylphenyl prop-2-enoate typically involves the esterification of 4-ethynylphenol with prop-2-enoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. Additionally, purification steps such as distillation or recrystallization are necessary to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethynylphenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.
Major Products Formed
Oxidation: 4-Ethynylbenzoic acid.
Reduction: 4-Ethynylphenyl propanol.
Substitution: Various substituted phenyl prop-2-enoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethynylphenyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Ethynylphenyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to form the corresponding acid and alcohol, which can then participate in further biochemical reactions. The ethynyl group can also interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate: Similar ester structure but with a methoxy group instead of an ethynyl group.
Methyl (2E)-3-(4-ethylphenyl)prop-2-enoate: Similar ester structure but with an ethyl group instead of an ethynyl group.
Uniqueness
4-Ethynylphenyl prop-2-enoate is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The ethynyl group can participate in a wider range of chemical reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
IUPAC Name |
(4-ethynylphenyl) prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c1-3-9-5-7-10(8-6-9)13-11(12)4-2/h1,4-8H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIDPYJKSWNQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90770003 |
Source


|
| Record name | 4-Ethynylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90770003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140892-61-1 |
Source


|
| Record name | 4-Ethynylphenyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90770003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
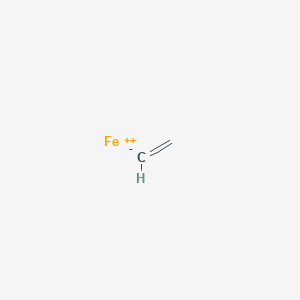

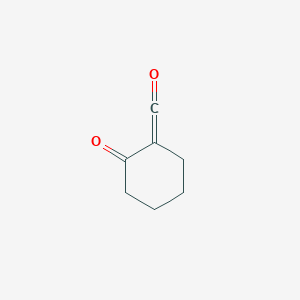

![[2-(Hexadecyloxy)phenyl]methyl methylphosphonate](/img/structure/B14267578.png)


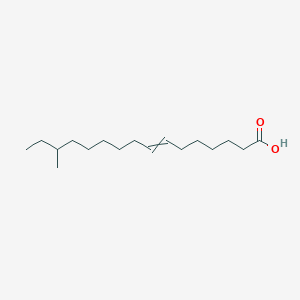
![Spiro[2.3]hexan-4-one, 5,5-dichloro-](/img/structure/B14267595.png)

